molecular formula C26H27N3O2 B11458046 N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methoxybenzamide

N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methoxybenzamide

Cat. No.: B11458046
M. Wt: 413.5 g/mol
InChI Key: RVJXOFFVCNRHKK-UHFFFAOYSA-N
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Description

N-(2-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHOXYBENZAMIDE: is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzodiazole core linked to a methoxybenzamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHOXYBENZAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the 2,5-Dimethylphenylmethyl Group: This step involves the alkylation of the benzodiazole core using a suitable alkylating agent such as 2,5-dimethylbenzyl chloride in the presence of a base.

    Linking the Methoxybenzamide Moiety: The final step involves the coupling of the intermediate with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Hydroxylated derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.

Biology: In biological research, the compound may serve as a probe to study the function of benzodiazole-containing proteins or as a ligand in receptor binding studies.

Medicine: The compound’s potential therapeutic properties can be explored for the development of new drugs, particularly those targeting neurological or psychiatric disorders due to the benzodiazole core’s known activity in the central nervous system.

Industry: In the industrial sector, the compound can be used in the development of specialty chemicals or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(2-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHOXYBENZAMIDE exerts its effects is likely related to its interaction with specific molecular targets. The benzodiazole core can interact with various receptors or enzymes, modulating their activity. The methoxybenzamide moiety may enhance the compound’s binding affinity or selectivity for certain targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

  • N-(2-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-HYDROXYBENZAMIDE
  • N-(2-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-CHLOROBENZAMIDE
  • N-(2-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-NITROBENZAMIDE

Uniqueness: The presence of the methoxy group in N-(2-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHOXYBENZAMIDE may confer unique electronic properties, influencing its reactivity and binding interactions. This can result in distinct biological activities compared to its analogs with different substituents on the benzamide moiety.

Properties

Molecular Formula

C26H27N3O2

Molecular Weight

413.5 g/mol

IUPAC Name

N-[2-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]ethyl]-2-methoxybenzamide

InChI

InChI=1S/C26H27N3O2/c1-18-12-13-19(2)20(16-18)17-29-23-10-6-5-9-22(23)28-25(29)14-15-27-26(30)21-8-4-7-11-24(21)31-3/h4-13,16H,14-15,17H2,1-3H3,(H,27,30)

InChI Key

RVJXOFFVCNRHKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CC=C4OC

Origin of Product

United States

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